molecular formula C8H7ClN2O2S B3032102 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide CAS No. 107089-76-9

4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide

Cat. No.: B3032102
CAS No.: 107089-76-9
M. Wt: 230.67 g/mol
InChI Key: RCISZGZSERFAFZ-UHFFFAOYSA-N
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Description

4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within a six-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzenesulfonamide with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Research has explored its use as an antihypertensive and diuretic agent, similar to other benzothiadiazine derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. As an antihypertensive agent, it may act on ion channels or receptors involved in blood pressure regulation.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.

    Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, widely used in the treatment of hypertension.

    IDRA-21: A nootropic compound with a benzothiadiazine structure, known for its cognitive-enhancing effects.

Uniqueness

4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-11-6-4-2-3-5-7(6)14(12,13)10-8(11)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISZGZSERFAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147895
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107089-76-9
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107089769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC373853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Reactant of Route 2
4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Reactant of Route 4
4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Reactant of Route 5
4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Reactant of Route 6
4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide

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